molecular formula C11H10N4 B043387 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- CAS No. 82050-10-0

3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-

Cat. No. B043387
CAS RN: 82050-10-0
M. Wt: 201.24 g/mol
InChI Key: ARZWATDYIYAUTA-FIBGUPNXSA-N
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Description

Synthesis Analysis

The synthesis of imidazoquinoline derivatives often involves strategic structural modifications to enhance their biological activities. For instance, Göblyös et al. (2006) synthesized 1H-Imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the human A3 adenosine receptor, emphasizing structural modifications at the 4-amino and 2 positions to explore their allosteric enhancement effects (Göblyös et al., 2006). Similarly, Heier et al. (1997) explored the synthesis and biological activities of dihydro-N,N-dimethyl-4H-imidazoquinolines, showcasing the impact of metabolic transformation on their biological efficacy (Heier et al., 1997).

Molecular Structure Analysis

The molecular structure of imidazoquinoline derivatives is critical in determining their interaction with biological targets. Ikuma et al. (2015) developed 3H-imidazo[4,5-c]quinolin-4(5H)-ones with potent dipeptidyl peptidase IV (DPP-4) inhibitory activity, highlighting the importance of esterification to improve plasma concentrations and bioavailability (Ikuma et al., 2015). This indicates the significance of molecular modifications for enhancing the pharmacokinetic profiles of these compounds.

Chemical Reactions and Properties

Imidazoquinolines undergo various chemical reactions, which are essential for their synthesis and modification. For example, Donthiboina et al. (2018) described an iodine-promoted tandem oxidative condensation process for the synthesis of imidazoquinolines, highlighting the utility of molecular oxygen as a terminal oxidant in creating functionalized derivatives (Donthiboina et al., 2018). Such reactions are pivotal in the structural diversification of imidazoquinolines.

Physical Properties Analysis

The physical properties of imidazoquinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition. However, detailed studies focusing specifically on the physical properties of 3H-Imidazo[4,5-f]quinolin-2-amine, 3-(methyl-d3)-, were not identified in the current search. Typically, modifications in the imidazoquinoline scaffold can significantly alter these physical properties, affecting their pharmaceutical formulation and bioavailability.

Chemical Properties Analysis

The chemical properties of imidazoquinoline derivatives, including reactivity, stability, and interaction with biological targets, are central to their utility in medicinal chemistry. The study by Kettmann et al. (2002) on N1-methyl-substituted imidazo[4,5-f]quinoline highlights the impact of protonation and methylation on the molecule's planarity and interaction capabilities (Kettmann et al., 2002). These chemical properties dictate the imidazoquinolines' pharmacodynamics and their role as therapeutic agents.

Scientific Research Applications

Mutagenicity Research

"3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-" has been examined for its mutagenic properties. One study found that the presence of the imidazole ring and the 2-amino group in the molecule seems to be important for the high mutagenicity of related compounds (Grivas & Jägerstad, 1984).

Analytical Chemistry in Food Research

This compound has also been analyzed in the context of food research, particularly in identifying heterocyclic aromatic amines in food products and process flavors (Richling, Kleinschnitz, & Schreier, 1999).

Characterization and Quantitation in Food Samples

Another study developed a method for the characterization and quantitation of heterocyclic amine compounds, including "3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-," in cooked chicken, highlighting its relevance in food safety and chemical analysis (Jinap et al., 2019).

Chemical Synthesis and Transformations

The compound has been involved in chemical synthesis studies, such as the synthesis and transformation of related quinoline and imidazole derivatives. These studies are essential for understanding the chemical properties and potential applications of these compounds (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Pharmacological Research

"3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-" and its derivatives have been investigated for their pharmacological properties. For example, studies on allosteric modulators of human adenosine receptors have utilized derivatives of this compound, highlighting its potential in drug development (Göblyös et al., 2006).

Carcinogenicity Studies

This compound has been studied for its potential carcinogenic effects, particularly in relation to dietary intake and the formation of cancer-causing agents in cooked foods (Sugimura, Nagao, & Wakabayashi, 1994).

Genotoxicity Studies

Research on the genotoxic effects of heterocyclic aromatic amines, including "3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-," has been conducted to understand their impact on DNA and cellular health (Pezdirc, Žegura, & Filipič, 2013).

Antimicrobial Activity

Some studies have explored the antimicrobial activities of novel quinoline-based imidazoles, which can be derived from or related to "3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-" (Vodela & Chakravarthula, 2016).

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications for “3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-”. However, given its carcinogenic properties, it’s likely that future research will focus on understanding its mechanism of action and finding ways to mitigate its harmful effects.


Please note that this information is based on the available resources and there might be more recent studies or data related to “3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-”.


properties

IUPAC Name

3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZWATDYIYAUTA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231550
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-

CAS RN

82050-10-0
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082050100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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